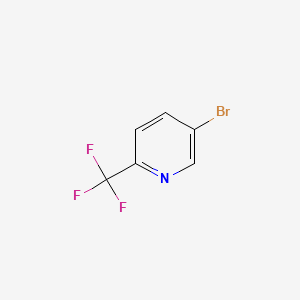

5-Bromo-2-trifluoromethylpyridine

描述

The exact mass of the compound 5-Bromo-2-(trifluoromethyl)pyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

5-bromo-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF3N/c7-4-1-2-5(11-3-4)6(8,9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPFAUCIXZGMCFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375616 | |

| Record name | 5-Bromo-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436799-32-5 | |

| Record name | 5-Bromo-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Bromo-2-trifluoromethylpyridine CAS number 436799-32-5

An In-depth Technical Guide to 5-Bromo-2-trifluoromethylpyridine (CAS 436799-32-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-(trifluoromethyl)pyridine is a halogenated pyridine (B92270) derivative that has emerged as a significant building block in modern organic synthesis and medicinal chemistry. Identified by its CAS number 436799-32-5, this compound's value lies in its unique molecular architecture, which features a pyridine core functionalized with two key groups: a bromine atom and a trifluoromethyl (-CF3) group.[1]

The trifluoromethyl group is highly sought after in drug design as it can enhance critical properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity.[1] Concurrently, the bromine atom at the 5-position serves as a versatile synthetic handle, readily participating in a variety of transition-metal-catalyzed cross-coupling reactions. This dual functionality allows chemists to construct complex molecular scaffolds, making it an indispensable intermediate for the synthesis of novel pharmaceutical candidates and advanced materials.[1]

Chemical and Physical Properties

The fundamental properties of 5-Bromo-2-(trifluoromethyl)pyridine are summarized below. Data has been compiled from various suppliers and databases.

| Property | Value | Citations |

| CAS Number | 436799-32-5 | [2][3][4] |

| Molecular Formula | C₆H₃BrF₃N | [2][3][5] |

| Molecular Weight | 225.99 g/mol | [2][3][6] |

| Appearance | White to almost white crystalline powder | [2][7][8] |

| Melting Point | 39 - 46 °C | [2][5][7][8] |

| Boiling Point | 68-70 °C @ 10 mmHg; 179.1 °C @ 760 mmHg | [2][7] |

| Density | 1.707 ± 0.06 g/cm³ (Predicted) | [2][7] |

| Flash Point | 78 °C (172.4 °F) - closed cup | [9] |

| pKa | -1.80 ± 0.22 (Predicted) | [2][7] |

| InChI Key | RPFAUCIXZGMCFN-UHFFFAOYSA-N | [2][5][7] |

| SMILES | FC(F)(F)c1ccc(Br)cn1 | |

| Storage | Store in a dark place, sealed in a dry, room temperature environment | [2][4][7] |

Spectroscopic Data

Spectroscopic information is crucial for the identification and characterization of the compound.

| Spectrum Type | Data | Citations |

| Mass Spectrometry (MS) | Mass spectrum (MS): 227.28 [M+H]⁺ | [7] |

| Infrared (IR) Spectroscopy | ATR-IR spectrum available from commercial suppliers (Instrument: Bruker Tensor 27 FT-IR) | [6] |

| Other | NMR, HPLC, and LC-MS data are cited as available from various chemical suppliers. | [4] |

Synthesis and Experimental Protocols

The most commonly cited synthesis of 5-Bromo-2-(trifluoromethyl)pyridine involves the trifluoromethylation of a dibrominated pyridine precursor.

Synthesis from 2,5-Dibromopyridine (B19318)

A prevalent method starts from 2,5-dibromopyridine, using a copper(I) iodide catalyst and a trifluoromethylating agent.[2][7]

Experimental Protocol: Trifluoromethylation

The following protocol is adapted from published synthesis procedures.[2][7]

-

Reaction Setup : To a stirred solution of 2,5-dibromopyridine (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF), sequentially add methyl fluorosulfonyldifluoroacetate (5.0 eq.) and cuprous iodide (5.0 eq.).

-

Reaction Conditions : Heat the reaction mixture to 100 °C and stir for 12 hours.

-

Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup : After completion, cool the mixture to room temperature. Dilute the mixture with water and extract with ethyl acetate.

-

Purification : Combine the organic phases, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure to afford the crude product. The product can often be used in subsequent steps without further purification.[7]

Chemical Reactivity and Applications

The strategic placement of the bromine and trifluoromethyl groups makes this compound a highly versatile intermediate in synthetic chemistry.[1]

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 5-position is a prime site for forming new carbon-carbon and carbon-heteroatom bonds, pivotal for building complex drug candidates.[1]

This reaction is a powerful method for forming C-C bonds by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or ester.[1][10]

General Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative procedure adapted from general methods for similar substrates.[11]

-

Reaction Setup : In a dry Schlenk flask under an inert atmosphere (e.g., Argon), combine 5-Bromo-2-(trifluoromethyl)pyridine (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq.).

-

Solvent Addition : Add an anhydrous organic solvent (e.g., Toluene, 1,4-dioxane) and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).

-

Reaction Execution : Stir the mixture at an elevated temperature (typically 80-120 °C) for 12-24 hours.

-

Monitoring and Workup : Monitor progress by TLC or LC-MS. Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

-

Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

This reaction enables the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine, a crucial transformation in the synthesis of many pharmaceuticals.[1][12]

Regioselective C-4 Deprotonation

The electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen facilitates the regioselective deprotonation at the C-4 position using a strong base like lithium diisopropylamide (LDA). The resulting lithiated intermediate can be trapped with various electrophiles, such as carbon dioxide, to introduce new functional groups.[2]

Safety and Handling

5-Bromo-2-(trifluoromethyl)pyridine is classified as a hazardous substance and must be handled with appropriate safety precautions.

| Hazard Type | Information | Citations |

| GHS Pictogram | GHS06 (Skull and Crossbones) | [2] |

| Signal Word | Danger | [2] |

| Hazard Statements | H301 : Toxic if swallowed.H315 : Causes skin irritation.H319 : Causes serious eye irritation.H335 : May cause respiratory irritation. | [2] |

| Precautionary Statements | P301 + P310 + P330 : IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth.P302 + P352 : IF ON SKIN: Wash with plenty of water.P305 + P351 + P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |

| Personal Protective Equipment (PPE) | Use in a chemical fume hood. Wear protective gloves, clothing, and eye/face protection (eyeshields, faceshield). Use a NIOSH/MSHA approved respirator (e.g., type P2 cartridges). | [13] |

| Storage Class | 6.1C - Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects. |

Conclusion

5-Bromo-2-(trifluoromethyl)pyridine is a high-value chemical intermediate with significant applications in pharmaceutical and materials science research. Its capacity to undergo diverse and regioselective chemical transformations, particularly palladium-catalyzed cross-coupling reactions and directed functionalization, makes it a powerful tool for the synthesis of complex, high-value molecules. Proper understanding of its properties, reactivity, and handling is essential for its effective and safe utilization in the laboratory.

References

- 1. nbinno.com [nbinno.com]

- 2. 2-Trifluoromethyl-5-bromopyridine | 436799-32-5 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. 436799-32-5|5-Bromo-2-(trifluoromethyl)pyridine|BLD Pharm [bldpharm.com]

- 5. 5-Bromo-2-(trifluoromethyl)pyridine, 97%, Thermo Scientific 500 mg | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]

- 6. 5-Bromo-2-(trifluoromethyl)pyridine | C6H3BrF3N | CID 2761197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Trifluoromethyl-5-bromopyridine CAS#: 436799-32-5 [m.chemicalbook.com]

- 8. 5-Bromo-2-(trifluoromethyl)pyridine, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. 436799-32-5,5-Bromo-2-(trifluoromethyl)pyridine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-trifluoromethylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Bromo-2-trifluoromethylpyridine (CAS No. 436799-32-5). This fluorinated pyridine (B92270) derivative is a key building block in medicinal chemistry and agrochemical research, making a thorough understanding of its physical and chemical characteristics essential for its effective application. This document details its key properties, provides established experimental protocols for their determination, and outlines a general workflow for the characterization of novel pyridine derivatives. All quantitative data is summarized in structured tables for clarity and ease of comparison.

Physicochemical Properties

This compound is a white crystalline solid at room temperature.[1] The presence of the electron-withdrawing trifluoromethyl group and the bromine atom significantly influences its electronic properties, reactivity, and solubility.

General and Physical Properties

The fundamental physical and chemical identifiers for this compound are presented below.

| Property | Value | Reference |

| CAS Number | 436799-32-5 | [2] |

| Molecular Formula | C₆H₃BrF₃N | [2] |

| Molecular Weight | 225.99 g/mol | [2] |

| Appearance | White powder or crystalline powder | [1] |

| Melting Point | 41-45 °C | [2] |

| Boiling Point | Not available at atmospheric pressure | |

| Flash Point | 78 °C (closed cup) | [2] |

Solubility and Partitioning Characteristics

The partition coefficient (logP) is a critical parameter in drug discovery, indicating the lipophilicity of a compound. A predicted XlogP value for this compound suggests its lipophilic nature. The pKa, a measure of the acidity of the pyridinium (B92312) ion, is also a key determinant of the compound's behavior in biological systems. A predicted pKa value for the related compound 2-Bromo-5-(trifluoromethyl)pyridine is available.

| Property | Value | Reference |

| Predicted XlogP | 2.5 | |

| Predicted pKa | -1.0 ± 0.10 (for 2-Bromo-5-(trifluoromethyl)pyridine) | [3] |

| Qualitative Solubility | Soluble in methanol (B129727) and ethanol (B145695) (for 2-Bromo-5-(trifluoromethyl)pyridine) | [3] |

Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical and structural properties of this compound.

Synthesis of this compound

A plausible synthetic route to this compound can be adapted from procedures for similar halogenated pyridines. A common method involves the bromination of a suitable pyridine precursor.

General Procedure:

-

Dissolve 2-(trifluoromethyl)pyridine (B1195222) in a suitable solvent such as acetic acid.

-

Slowly add a brominating agent, for example, N-Bromosuccinimide (NBS) or bromine, to the solution while stirring.

-

The reaction mixture may be heated to facilitate the reaction. The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

An aqueous workup is performed, typically involving extraction with an organic solvent like ethyl acetate.

-

The organic layers are combined, washed with a basic solution (e.g., sodium bicarbonate) and brine, and then dried over an anhydrous salt (e.g., sodium sulfate).

-

The solvent is removed under reduced pressure to yield the crude product.

-

Purification of the crude product can be achieved by column chromatography on silica (B1680970) gel or by recrystallization.

Characterization Workflow

A general workflow for the synthesis and characterization of a novel pyridine derivative like this compound is depicted below. This workflow ensures the unambiguous identification and purity assessment of the synthesized compound.

Caption: General workflow for the synthesis and characterization of this compound.

Melting Point Determination

The melting point is determined using a capillary melting point apparatus.

-

A small amount of the finely powdered, dry sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rapid rate initially to determine an approximate melting range.

-

The apparatus is allowed to cool.

-

A second determination is performed with a fresh sample, heating slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of the molecule.

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR: Acquire the proton NMR spectrum to determine the number, environment, and coupling of the hydrogen atoms on the pyridine ring.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum to identify the number of unique carbon atoms and their chemical environments.

-

¹⁹F NMR: Acquire the fluorine-19 NMR spectrum to confirm the presence and chemical shift of the trifluoromethyl group.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of the compound and confirm its molecular weight.

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

-

GC Conditions:

-

Injector: Splitless mode at 250°C.

-

Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (30 m x 0.25 mm I.D. x 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Temperature Program: An initial temperature of 70°C, hold for 2 minutes, then ramp at a suitable rate (e.g., 10°C/minute) to a final temperature (e.g., 250°C).

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a suitable lower m/z to a value above the molecular weight of the compound (e.g., 50-300 amu).

-

-

Data Analysis: The retention time from the gas chromatogram is used to assess purity, and the mass spectrum is analyzed to confirm the molecular ion peak and fragmentation pattern.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

-

Sample Preparation: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. A small amount of the powder is placed on the ATR crystal, and pressure is applied.

-

Data Acquisition: A background spectrum of the empty ATR crystal is recorded first. Then, the sample spectrum is recorded.

-

Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the C-Br, C-F, C=N, and C=C bonds of the substituted pyridine ring.

References

5-Bromo-2-trifluoromethylpyridine molecular weight and formula

An In-depth Technical Guide to 5-Bromo-2-trifluoromethylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key building block in modern medicinal and agrochemical research. This document outlines its chemical properties, applications, and detailed experimental protocols for its use in chemical synthesis.

Core Molecular Data

This compound is a substituted pyridine (B92270) ring, featuring a bromine atom at the 5-position and a trifluoromethyl group at the 2-position. These functional groups impart unique reactivity and properties that are highly valuable in the synthesis of complex molecules.

| Property | Data | Citations |

| Molecular Formula | C₆H₃BrF₃N | [1][2] |

| Molecular Weight | 225.99 g/mol | [1] |

| CAS Number | 436799-32-5 | [1][2] |

| Appearance | White powder or crystalline powder | [2] |

| Melting Point | 41-45 °C | [3] |

Applications in Research and Drug Development

The unique structural features of this compound make it a versatile reagent in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents.[4] The trifluoromethyl group can enhance metabolic stability, binding affinity, and bioavailability of target molecules.[5][6] The bromine atom serves as a versatile handle for a variety of chemical transformations, most notably cross-coupling reactions and metal-halogen exchange.[5]

This compound is a crucial intermediate for introducing the trifluoromethylpyridine moiety into larger molecules, a common strategy in the design of enzyme inhibitors and receptor modulators.[5] Its application has been noted in the synthesis of compounds targeting a range of biological endpoints.

Key Synthetic Reactions and Experimental Protocols

This compound is frequently utilized in functionalization reactions to build more complex molecular architectures. Below are detailed protocols for two common and powerful transformations: lithiation followed by electrophilic quench, and the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol 1: Lithiation and Electrophilic Quench

This procedure describes the regioselective deprotonation at the C-4 position using a strong base, followed by the addition of an electrophile. This method is effective for introducing a variety of functional groups.

Materials:

-

This compound

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Desired electrophile (e.g., N,N-dimethylformamide (DMF) for formylation)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether or ethyl acetate (B1210297)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Dry, inert atmosphere (Argon or Nitrogen)

-

Dry glassware

Procedure:

-

Reaction Setup: Under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF in a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and a thermometer.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirred solution, ensuring the internal temperature remains below -70 °C. Stir the mixture at -78 °C for 30-60 minutes.

-

Electrophilic Quench: Add the desired electrophile (1.2 equivalents), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture while maintaining the temperature at -78 °C. Allow the reaction to stir at this temperature for 1 hour, then slowly warm to room temperature and stir for an additional 1-3 hours.[7]

-

Work-up: Cool the flask in an ice bath and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Experimental Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol outlines a typical palladium-catalyzed cross-coupling reaction to form a new carbon-carbon bond at the 5-position of the pyridine ring.

Materials:

-

This compound

-

Arylboronic acid or ester (1.1-1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents)

-

Degassed solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)

-

Dry, inert atmosphere (Argon or Nitrogen)

-

Dry glassware

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equivalent), the arylboronic acid or ester, the base, and the palladium catalyst.

-

Solvent Addition: Add the degassed solvent system to the flask.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

-

Work-up: Cool the reaction mixture to room temperature and dilute with an organic solvent. Filter the mixture through a pad of Celite to remove the catalyst.

-

Extraction: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Visualizing Synthetic Pathways

The following diagrams illustrate the logical flow of the key experimental procedures described above.

Caption: Workflow for Lithiation and Electrophilic Quench.

References

- 1. 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]

- 2. 5-Bromo-2-trifluoromethoxypyridine|RUO [benchchem.com]

- 3. 5-Bromo-2-(trifluoromethyl)pyridine 97 436799-32-5 [sigmaaldrich.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

Synthesis of 5-Bromo-2-trifluoromethylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-trifluoromethylpyridine is a key building block in the synthesis of a wide range of pharmaceutical and agrochemical compounds. The presence of both a bromine atom and a trifluoromethyl group on the pyridine (B92270) ring provides two reactive sites for further chemical modification, making it a versatile intermediate in drug discovery and development. The trifluoromethyl group, in particular, is known to enhance properties such as metabolic stability, lipophilicity, and binding affinity of molecules. This technical guide provides an in-depth overview of the primary synthesis routes for this compound, complete with detailed experimental protocols, quantitative data, and process diagrams to aid researchers in their synthetic endeavors.

Core Synthesis Routes

Several synthetic strategies have been developed to produce this compound. The most prominent and practical routes are detailed below, each with its own set of advantages and disadvantages in terms of starting material availability, reaction conditions, and overall yield.

Route 1: Bromination of 2-Trifluoromethylpyridine

This is a direct approach that involves the electrophilic bromination of commercially available 2-trifluoromethylpyridine. The trifluoromethyl group is a meta-director, and the pyridine nitrogen deactivates the ring, particularly at the ortho and para positions. However, under forcing conditions, bromination can be achieved at the 5-position.

Diagram 1: Synthesis of this compound via Bromination.

| Starting Material | Reagents | Solvent | Temperature | Time | Yield | Reference |

| 2-Trifluoromethylpyrimidine | Bromine | Acetic Acid | Reflux | Overnight | ~79% |

Note: The available data is for the analogous 2-trifluoromethylpyrimidine. The reaction with 2-trifluoromethylpyridine is expected to proceed under similar conditions.

Materials:

-

2-Trifluoromethylpyridine

-

Bromine (Br₂)

-

Acetic Acid

-

Ethyl Acetate (B1210297)

-

Water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 2-trifluoromethylpyridine (1.0 eq) in acetic acid.

-

Slowly add bromine (1.1 - 1.5 eq) dropwise to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours to overnight, monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the mixture to room temperature.

-

Carefully pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by distillation or column chromatography to yield this compound.

Route 2: Multi-step Synthesis from 2-Chloro-3-trifluoromethyl-5-nitropyridine

This route involves a four-step sequence starting from a more functionalized pyridine derivative. While longer, it can offer better regioselectivity and may be suitable for larger-scale synthesis where the starting material is readily available. The key steps are substitution, hydrolysis/decarboxylation, reduction, and finally, a Sandmeyer-type diazotization to install the bromine atom.

Diagram 2: Multi-step Synthesis of a 5-Bromo-2-methyl-3-(trifluoromethyl)pyridine analogue.

| Step | Starting Material | Reagents | Solvent | Temperature | Time | Yield | Reference |

| 1 | 2-Chloro-3-trifluoromethyl-5-nitropyridine | Diethyl malonate, NaH | THF | 0-25°C | 24h | ~140% (crude) | |

| 2 | 2-(5-nitro-3-(trifluoromethyl)pyridin-2-yl)malonate | HCl (aq) | Water | Reflux | Overnight | ~77% | |

| 3 | 2-Methyl-5-nitro-3-(trifluoromethyl)pyridine | Iron powder | Acetic Acid | - | - | - | |

| 4 | 6-Methyl-5-(trifluoromethyl)pyridin-3-amine | t-Butyl nitrite (B80452), CuBr₂ | Acetonitrile | 25°C | 2h | ~35% | |

| Overall | ~31% |

Note: The data is for the synthesis of 5-Bromo-2-methyl-3-(trifluoromethyl)pyridine. A similar route could be adapted for this compound.

Step 1: Synthesis of Dimethyl 2-(5-nitro-3-(trifluoromethyl)pyridin-2-yl)malonate

-

To a cooled (0°C) suspension of sodium hydride (2.0 eq) in anhydrous THF, add diethyl malonate (1.4 eq) dropwise.

-

Stir the mixture for 30 minutes at 0°C.

-

Add a solution of 2-chloro-3-trifluoromethyl-5-nitropyridine (1.0 eq) in THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Quench the reaction with water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to give the crude malonate intermediate.

Step 2: Synthesis of 2-Methyl-5-nitro-3-(trifluoromethyl)pyridine

-

Add the crude malonate intermediate to a solution of concentrated hydrochloric acid and water.

-

Heat the mixture to reflux and stir overnight.

-

Cool the reaction, neutralize with a saturated sodium bicarbonate solution, and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Step 3: Synthesis of 6-Methyl-5-(trifluoromethyl)pyridin-3-amine

-

To a solution of 2-methyl-5-nitro-3-(trifluoromethyl)pyridine in acetic acid, add iron powder portion-wise.

-

Stir the reaction at room temperature until the starting material is consumed (TLC).

-

Filter the reaction mixture through celite and concentrate the filtrate.

-

Basify with a saturated sodium bicarbonate solution and extract with ethyl acetate.

-

Dry the organic layer over Na₂SO₄ and concentrate to give the amine.

Step 4: Synthesis of 5-Bromo-2-methyl-3-(trifluoromethyl)pyridine

-

To a solution of 6-methyl-5-(trifluoromethyl)pyridin-3-amine (1.0 eq) and copper(II) bromide (1.1 eq) in acetonitrile, add tert-butyl nitrite (3.1 eq) dropwise at 25°C.

-

Stir the reaction for 2 hours at 25°C.

-

Pour the mixture into water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purify by distillation to obtain the final product.

Route 3: Sandmeyer Reaction of 2-Amino-5-bromopyridine (B118841)

This classic transformation in aromatic chemistry can be adapted for the synthesis of this compound. The general strategy involves the diazotization of an appropriately substituted aminopyridine followed by displacement of the diazonium group. In this context, one could envision two plausible approaches:

-

Approach A: Trifluoromethylation of 2-amino-5-bromopyridine followed by a Sandmeyer reaction to replace the amino group with a bromine. However, the direct trifluoromethylation of an aminopyridine can be challenging.

-

Approach B: A more feasible route would involve the Sandmeyer reaction of 2-amino-5-(trifluoromethyl)pyridine to introduce the bromine atom. A closely related procedure for the synthesis of 2,5-dibromo-3-(trifluoromethyl)pyridine (B1401421) from 2-amino-5-bromo-3-(trifluoromethyl)pyridine has been reported and can be adapted.

Diagram 3: Synthesis of this compound via Sandmeyer Reaction.

| Starting Material | Reagents | Solvent | Temperature | Time | Yield | Reference |

| 2-Amino-5-bromo-3-(trifluoromethyl)pyridine | NaNO₂, CuBr, 48% HBr | Water | -5 to 10°C | 2-4h | High (not specified) |

Note: This data is for a closely related analogue. The yield for the target molecule may vary.

Materials:

-

2-Amino-5-(trifluoromethyl)pyridine

-

48% Aqueous Hydrobromic Acid (HBr)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Bromide (CuBr)

-

40% Sodium Hydroxide (B78521) (NaOH) solution

-

Diethyl ether

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ice

Procedure:

-

In a three-necked flask, dissolve 2-amino-5-(trifluoromethyl)pyridine (1.0 eq) in 48% aqueous HBr.

-

Cool the mixture to -5 to 0°C using an ice-salt bath.

-

To this cooled solution, add copper(I) bromide (catalytic to stoichiometric amount).

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.2 eq) dropwise, ensuring the temperature is maintained between -5 and 10°C.

-

Stir the reaction mixture vigorously for 2-4 hours at the same temperature. Monitor the reaction by TLC.

-

Once the reaction is complete, carefully neutralize the mixture to a pH of 7-8 with a 40% sodium hydroxide solution, keeping the temperature below 20°C.

-

Extract the product with diethyl ether (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization.

Route 4: Trifluoromethylation of 5-Bromo-2-halopyridine

This approach involves the introduction of the trifluoromethyl group onto a pre-functionalized 5-bromopyridine ring. This can be achieved using various trifluoromethylating agents, with the Ruppert-Prakash reagent (TMSCF₃) and Umemoto's reagents being the most common. These reactions are typically catalyzed by a metal, often copper.

Diagram 4: Synthesis of this compound via Trifluoromethylation.

| Starting Material | Reagents | Solvent | Temperature | Time | Yield | Reference |

| 5-Bromo-2-iodopyrimidine | MeO₂CCF₂SO₂F, CuI | DMF | 80-90°C | 3h | 76.6% |

Note: The available data is for the analogous pyrimidine. The reaction with 5-bromo-2-iodopyridine and a suitable trifluoromethyl source is expected to proceed under similar copper-catalyzed conditions.

Materials:

-

5-Bromo-2-iodopyridine (or 5-Bromo-2-chloropyridine)

-

Ruppert-Prakash Reagent (TMSCF₃) or Umemoto's Reagent

-

Copper(I) Iodide (CuI)

-

Potassium Fluoride (B91410) (KF) or other suitable activator

-

Anhydrous DMF or NMP

Procedure:

-

To a dry reaction vessel under an inert atmosphere, add 5-bromo-2-iodopyridine (1.0 eq), copper(I) iodide (catalytic to stoichiometric amount), and potassium fluoride (if using Ruppert-Prakash reagent).

-

Add anhydrous DMF or NMP as the solvent.

-

Add the trifluoromethylating agent (e.g., Ruppert-Prakash reagent, 1.2-2.0 eq) to the mixture.

-

Heat the reaction to 80-120°C and stir for several hours until the starting material is consumed (monitor by GC-MS or LC-MS).

-

Cool the reaction to room temperature and quench with aqueous ammonium (B1175870) hydroxide or another suitable workup procedure.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to afford this compound.

Conclusion

The synthesis of this compound can be accomplished through several distinct routes. The choice of a particular method will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the laboratory equipment at hand. Direct bromination of 2-trifluoromethylpyridine offers the most straightforward approach, while the multi-step synthesis from a nitro-substituted pyridine provides a more controlled, albeit longer, pathway. The Sandmeyer reaction and direct trifluoromethylation represent versatile methods that can be adapted for this target molecule, particularly when specific precursors are available. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers to successfully synthesize this valuable building block for their drug discovery and development programs.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-Bromo-2-trifluoromethylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Bromo-2-trifluoromethylpyridine. This halogenated and trifluoromethylated pyridine (B92270) derivative is a valuable building block in medicinal chemistry and materials science. A thorough understanding of its spectral characteristics is essential for reaction monitoring, structural confirmation, and purity assessment.

Data Presentation

The NMR spectral data for this compound, acquired in deuterated chloroform (B151607) (CDCl₃), is summarized below. The data is presented in tabular format for clarity and ease of comparison.

¹H NMR Data

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | 8.82 | d | 1.7 |

| H-4 | 8.05 | dd | 8.3, 1.7 |

| H-3 | 7.61 | d | 8.3 |

d: doublet, dd: doublet of doublets

¹³C NMR Data

| Carbon | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C-2 | 152.3 | q | 1.2 |

| C-6 | 149.1 | q | 1.6 |

| C-4 | 136.6 | q | 5.0 |

| C-3 | 125.5 | q | 33.4 |

| C-5 | 122.1 | s | - |

| CF₃ | 121.9 | q | 275.5 |

s: singlet, q: quartet

Experimental Protocols

The NMR spectra were acquired using a 400 MHz spectrometer.[1] The sample of this compound was dissolved in deuterated chloroform (CDCl₃), which served as the solvent and provided the lock signal. Tetramethylsilane (TMS) was used as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).

Sample Preparation: A small amount of this compound was dissolved in approximately 0.5-0.7 mL of CDCl₃ in a standard 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Spectrometer Frequency: 400 MHz[1]

-

Solvent: CDCl₃[1]

-

Temperature: Ambient temperature

-

Number of Scans: Typically 16-64 scans are sufficient for a clear spectrum.

-

Relaxation Delay: 1-2 seconds.

-

Pulse Program: Standard single-pulse-acquire sequence.

¹³C NMR Spectroscopy:

-

Spectrometer Frequency: 101 MHz[1]

-

Solvent: CDCl₃[1]

-

Temperature: Ambient temperature

-

Decoupling: Proton-decoupled

-

Pulse Program: Standard pulse-acquire with broadband proton decoupling.

Mandatory Visualizations

Molecular Structure of this compound

Caption: Molecular structure of this compound.

¹H and ¹³C NMR Signaling and Coupling Relationships

Caption: Diagram illustrating the through-bond (J) couplings observed in the ¹H and ¹³C NMR spectra.

References

FT-IR Spectrum Analysis of 5-Bromo-2-trifluoromethylpyridine: A Technical Guide

This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 5-Bromo-2-trifluoromethylpyridine. It is intended for researchers, scientists, and professionals in the field of drug development and materials science who utilize FT-IR spectroscopy for molecular characterization. This document outlines the characteristic vibrational modes of the molecule, presents a detailed experimental protocol for spectral acquisition, and includes a visual representation of the analytical workflow.

Introduction to FT-IR Analysis of Pyridine (B92270) Derivatives

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique that yields valuable information about the molecular structure and vibrational modes of chemical compounds. For pyridine derivatives such as this compound, FT-IR is instrumental in several key areas of research and development:

-

Synthesis Confirmation: Verifying the successful synthesis of the target molecule by identifying its characteristic functional group vibrations.[1]

-

Structural Elucidation: Providing evidence for the presence and substitution pattern of specific functional groups on the pyridine ring.[1]

-

Purity Assessment: Detecting the presence of starting materials or by-products in a sample.[1]

-

Interaction Studies: Investigating intermolecular interactions, such as hydrogen bonding.[1]

The vibrational frequencies observed in the FT-IR spectrum of a pyridine derivative are influenced by the nature and position of its substituents.[1][2] The presence of a bromine atom and a trifluoromethyl group on the pyridine ring of this compound results in a unique spectral fingerprint.

Data Presentation: Characteristic Vibrational Frequencies

The FT-IR spectrum of this compound is characterized by a combination of vibrational modes originating from the pyridine ring, the trifluoromethyl (CF₃) group, and the carbon-bromine (C-Br) bond. The following table summarizes the expected characteristic vibrational frequencies.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

| Pyridine Ring Vibrations | ||

| C-H Stretching (Aromatic) | 3150 - 3000 | These bands correspond to the stretching vibrations of the C-H bonds on the aromatic pyridine ring.[3] |

| C=C and C=N Stretching | 1650 - 1400 | This region contains multiple bands due to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridine ring.[4][5] The substitution pattern influences the exact position and intensity of these bands. |

| Ring Vibrations | 1465 - 1430 | These absorptions are characteristic of the pyridine ring skeleton.[3] |

| C-H Out-of-Plane Bending | 900 - 650 | The pattern of these bands can be indicative of the substitution pattern on the pyridine ring.[1] |

| Trifluoromethyl (CF₃) Group Vibrations | ||

| C-F Asymmetric Stretching | ~1236 | A strong and complex overlap of various C-F stretching bands is characteristic of perfluorinated groups.[6] |

| C-F Symmetric Stretching | ~1190 | This absorption is also a prominent feature in the spectra of compounds containing a CF₃ group.[7] |

| C-CF₃ Stretching | ~1330 | A broad and very strong band in this region is a characteristic frequency of the CF₃ group and is assigned to the C-CF₃ stretching mode.[8] |

| Carbon-Bromine (C-Br) Bond Vibration | ||

| C-Br Stretching | 700 - 500 | The C-Br stretching vibration typically appears in the lower frequency region of the mid-IR spectrum. The exact position can be influenced by the aromatic system to which it is attached. |

Experimental Protocol: FT-IR Spectral Acquisition

This section provides a detailed methodology for obtaining the FT-IR spectrum of this compound. The compound is a solid at room temperature.

3.1. Instrumentation and Materials

-

Fourier-Transform Infrared (FT-IR) Spectrometer (e.g., Bruker Tensor 27 FT-IR)[9]

-

Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal

-

Spatula

-

Isopropanol (B130326) or ethanol (B145695) for cleaning

-

Lint-free wipes

-

Sample of this compound (purity ≥ 97%)

3.2. Sample Preparation and Data Acquisition (ATR Method)

-

Background Spectrum Acquisition:

-

Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in isopropanol or ethanol, followed by a dry wipe.

-

Acquire a background spectrum. This will account for the absorbance of the crystal and the ambient atmosphere (e.g., CO₂ and water vapor).

-

-

Sample Application:

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.

-

Apply uniform pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

-

-

Sample Spectrum Acquisition:

-

Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded in the mid-IR range, from 4000 to 400 cm⁻¹.

-

-

Data Processing:

-

The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

If necessary, perform baseline correction and other spectral manipulations using the spectrometer's software.

-

-

Cleaning:

-

After analysis, retract the pressure clamp and carefully remove the sample from the ATR crystal.

-

Clean the crystal thoroughly with a solvent-soaked wipe followed by a dry wipe to prepare for the next sample.

-

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for the FT-IR analysis of this compound.

Conclusion

The FT-IR analysis of this compound provides a rapid and effective method for its structural characterization. By understanding the characteristic vibrational frequencies of the pyridine ring, the trifluoromethyl group, and the carbon-bromine bond, researchers can confidently identify this molecule and assess its purity. The experimental protocol outlined in this guide offers a standardized approach to obtaining high-quality FT-IR spectra, ensuring reproducibility and accuracy in experimental results. The combination of tabulated spectral data and a clear experimental workflow makes this guide a valuable resource for scientists and professionals working with this and similar compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benthamopen.com [benthamopen.com]

- 8. ias.ac.in [ias.ac.in]

- 9. dev.spectrabase.com [dev.spectrabase.com]

melting point of 5-Bromo-2-trifluoromethylpyridine solid

An In-depth Technical Guide on the Melting Point of 5-Bromo-2-trifluoromethylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point of the solid compound this compound, a key intermediate in pharmaceutical and agrochemical research. This document outlines its physicochemical properties, provides detailed experimental protocols for melting point determination, and illustrates its application in a common synthetic pathway.

Physicochemical Properties

This compound is a solid at room temperature. Its key physical properties are summarized below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₆H₃BrF₃N | Thermo Scientific[1] |

| Molecular Weight | 225.99 g/mol | Sigma-Aldrich |

| Appearance | White to off-white powder or crystalline powder | Thermo Scientific[1] |

| Melting Point | 39-44 °C | Thermo Scientific[1] |

| 41-45 °C | Sigma-Aldrich | |

| CAS Number | 436799-32-5 | Thermo Scientific[1] |

Experimental Protocols for Melting Point Determination

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which it transitions from a solid to a liquid. This physical constant is a critical indicator of purity. A broadened melting range or a depression in the melting point typically signifies the presence of impurities. Below are two standard protocols for the accurate determination of the melting point of this compound.

Method 1: Capillary Melting Point Determination

This is a widely used, classical method for determining the melting point of a solid organic compound.

Materials:

-

This compound sample (finely powdered)

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Mortar and pestle (if sample consists of large crystals)

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry. If the sample is not a fine powder, gently grind it using a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample. A small amount of the solid will be forced into the open end.

-

Packing the Sample: Invert the tube and tap its sealed end gently on a hard surface to cause the solid to fall to the bottom. For efficient packing, the capillary tube can be dropped, sealed-end down, through a long, narrow tube (e.g., a glass tube) several times. The packed sample height should be between 2-3 mm for an accurate reading.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Approximate Melting Point Determination: If the expected melting point is unknown, perform a rapid heating run (10-20 °C/minute ramp rate) to determine an approximate melting range.

-

Precise Melting Point Determination:

-

Allow the apparatus to cool to at least 15-20 °C below the approximate melting point.

-

Place a new capillary with the sample into the apparatus.

-

Set the heating rate to a slow ramp, typically 1-2 °C per minute, starting from a temperature about 15 °C below the expected melting point.

-

-

Observation and Recording:

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the entire sample has melted into a clear liquid.

-

The melting point is reported as the range T₁ - T₂.

-

Method 2: Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference. It provides a highly accurate determination of the melting point and the enthalpy of fusion.[2][3][4]

Materials:

-

This compound sample

-

DSC instrument

-

Aluminum or other appropriate sample pans and lids

-

Crimper for sealing pans

Procedure:

-

Sample Preparation: Accurately weigh 1-5 mg of the this compound sample into a DSC pan.

-

Encapsulation: Place a lid on the pan and seal it using a crimper. Ensure the pan is hermetically sealed to prevent any loss of sample due to sublimation.

-

Instrument Setup:

-

Place the sealed sample pan in the sample cell of the DSC instrument.

-

Place an empty, sealed reference pan in the reference cell.

-

Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min).

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate, typically 5-10 °C/minute, to a temperature well above the melting point (e.g., 70 °C).

-

-

Data Analysis:

-

A plot of heat flow versus temperature (a thermogram) will be generated. The melting of the sample will appear as an endothermic peak.

-

The melting point (Tm) is typically determined as the extrapolated onset temperature of the melting endotherm.[2] The peak temperature of the endotherm represents the complete melting of the material.

-

The area under the peak corresponds to the enthalpy of fusion (ΔHfus), which can be calculated using the instrument's software.

-

Application in Synthesis: Suzuki Cross-Coupling

This compound is a versatile building block in organic synthesis, frequently utilized in cross-coupling reactions to form carbon-carbon bonds. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, is a prominent example.[5][6][7][8][9] The bromine atom on the pyridine (B92270) ring serves as an effective leaving group for such palladium-catalyzed transformations.

Below is a diagram illustrating the general workflow for a Suzuki cross-coupling reaction using this compound.

Caption: Experimental workflow for a typical Suzuki cross-coupling reaction.

References

- 1. 5-Bromo-2-(trifluoromethyl)pyridine, 97% 5 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

- 2. s4science.at [s4science.at]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Navigating the Solubility Landscape of 5-Bromo-2-trifluoromethylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 5-Bromo-2-trifluoromethylpyridine in organic solvents, a critical parameter for its application in research and drug development. Due to a notable absence of comprehensive quantitative solubility data in publicly available literature, this document provides a robust framework for researchers to systematically determine and tabulate this vital information. The guide outlines a detailed, generalized experimental protocol based on established methodologies and presents a structured template for data presentation.

Quantitative Solubility Data

A thorough review of scientific databases and chemical supplier information reveals a significant gap in quantitative solubility data for this compound across a range of common organic solvents. While qualitative descriptors such as "soluble in methanol (B129727) and ethanol" are available, precise measurements at various temperatures are not documented. To facilitate consistent and comparable data generation, the following table is provided as a template for researchers to populate with their experimental findings.

Table 1: Experimentally Determined Solubility of this compound in Organic Solvents

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Molar Solubility (mole fraction) | Method of Analysis |

| e.g., Methanol | e.g., 25 | e.g., Gravimetric | |||

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent of interest. This protocol is based on the widely accepted equilibrium shake-flask method, followed by either gravimetric analysis or High-Performance Liquid Chromatography (HPLC) for concentration determination.

2.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg accuracy)

-

Vials with screw caps (B75204) or sealed flasks

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

For Gravimetric Analysis:

-

Pipettes and volumetric flasks

-

Evaporating dish

-

Oven

-

-

For HPLC Analysis:

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Appropriate HPLC column

-

Mobile phase solvents

-

2.2. Procedure: Shake-Flask Method for Equilibration

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a sufficient duration (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After the equilibration period, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean, dry container to remove all undissolved particles.

2.3. Analysis of the Saturated Solution

2.3.1. Gravimetric Method

-

Sample Measurement: Accurately pipette a known volume of the filtered saturated solution into a pre-weighed, dry evaporating dish.

-

Solvent Evaporation: Gently evaporate the solvent in the evaporating dish using a steam bath or a similar apparatus in a fume hood.

-

Drying: Once the solvent has evaporated, place the evaporating dish in an oven at a temperature below the melting point of this compound until a constant weight is achieved.

-

Calculation: The mass of the dissolved solid is determined by subtracting the initial weight of the evaporating dish from the final weight. The solubility can then be calculated and expressed in the desired units (e.g., g/100 mL).

2.3.2. HPLC Method

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Calibration Curve: Inject the standard solutions into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve. Inject the diluted sample into the HPLC system.

-

Concentration Determination: Determine the concentration of the diluted sample from the calibration curve.

-

Solubility Calculation: Calculate the original concentration of the saturated solution by accounting for the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for Solubility Determination.

An In-depth Technical Guide to the Reactivity of the C-Br Bond in 5-Bromo-2-trifluoromethylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-trifluoromethylpyridine is a versatile building block of significant interest in medicinal chemistry and materials science. The presence of a bromine atom at the 5-position and a strongly electron-withdrawing trifluoromethyl group at the 2-position imparts distinct reactivity to the pyridine (B92270) ring. This guide provides a comprehensive overview of the reactivity of the C-Br bond in this molecule, focusing on key transformations relevant to drug discovery and development. The electron-deficient nature of the pyridine ring, exacerbated by the trifluoromethyl group, renders the C-Br bond susceptible to a variety of cross-coupling and substitution reactions.

Core Reactivity Principles

The reactivity of the C-Br bond in this compound is primarily governed by two key factors:

-

Electron-Deficient Pyridine Ring: The nitrogen atom in the pyridine ring and the potent electron-withdrawing trifluoromethyl (-CF3) group at the C-2 position significantly reduce the electron density of the aromatic system. This electronic characteristic makes the C-Br bond at the C-5 position a prime site for various palladium-catalyzed cross-coupling reactions.

-

Leaving Group Ability: The bromide ion is an excellent leaving group, facilitating both cross-coupling and nucleophilic substitution reactions under appropriate conditions.

This guide will delve into the specific applications of these principles in several key reaction classes.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond in this compound is an excellent handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, offering a powerful toolkit for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile method for the formation of C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[1] This reaction is widely used to synthesize biaryl and heteroaryl-aryl compounds.

General Reaction Scheme:

Caption: General scheme for Suzuki-Miyaura coupling.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A general procedure for the Suzuki-Miyaura coupling of a bromoarene is as follows. Optimization for this compound may be required.

-

Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2-3 eq.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene (B28343), or DME) and water (e.g., 4:1 v/v).

-

Reaction Execution: Heat the reaction mixture to a temperature ranging from 80°C to 110°C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.[2]

| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Moderate to Excellent |

| Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | Good to Excellent |

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides. (Note: Yields are general and will vary based on the specific boronic acid used).

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong base.[3][4] This reaction is invaluable for the synthesis of arylamines, which are prevalent in pharmaceuticals.

General Reaction Scheme:

Caption: General scheme for Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

A general procedure for the Buchwald-Hartwig amination of a bromoarene is as follows.

-

Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine (B1218219) ligand (e.g., BINAP, XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, K₃PO₄, 1.2-2.0 eq.).

-

Reagent Addition: Add this compound (1.0 eq.) and the amine (1.1-1.2 eq.).

-

Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

-

Reaction Execution: Heat the mixture to 80-120°C for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up and Purification: After cooling, the reaction is quenched, and the product is extracted. The crude product is purified by column chromatography.[5]

| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100 | 16-24 | Good |

| Pd(OAc)₂ / XPhos | K₃PO₄ | 1,4-Dioxane | 110 | 18 | Good to Excellent |

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides. (Note: Yields are general and depend on the amine used).

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[6][7] This reaction is a key method for synthesizing arylalkynes.

General Reaction Scheme:

Caption: General scheme for Sonogashira coupling.

Experimental Protocol: General Procedure for Sonogashira Coupling

A general procedure for the Sonogashira coupling of a bromoarene is as follows.

-

Reaction Setup: In a flask, combine this compound (1.0 eq.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), and a copper(I) salt (e.g., CuI, 2-5 mol%).

-

Reagent and Solvent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) and a base (e.g., triethylamine (B128534) or diisopropylamine, 2-3 eq.). Then, add the terminal alkyne (1.1-1.5 eq.).

-

Reaction Execution: Stir the reaction mixture at room temperature to 80°C for 2-24 hours. Monitor the reaction progress by TLC.

-

Work-up and Purification: Upon completion, the reaction is quenched and the product is extracted, dried, and concentrated. Purification is typically achieved by column chromatography.[8]

| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 4-6 | High |

| Pd(PPh₃)₄ / CuI | i-Pr₂NH | THF | RT - 60 | 12-24 | Good to High |

Table 3: Representative Conditions for Sonogashira Coupling of Aryl Bromides. (Note: Yields are general and depend on the alkyne used).

Heck Coupling

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene.[9][10]

Caption: General scheme for metal-halogen exchange and electrophilic quench.

Experimental Protocol: General Procedure for Lithiation

A general procedure for the lithiation of a bromoarene is as follows.

-

Reaction Setup: To a solution of this compound (1.0 eq.) in an anhydrous ether solvent (e.g., THF, diethyl ether) under an inert atmosphere at low temperature (-78°C), add the organolithium reagent (e.g., n-BuLi, 1.0-1.1 eq.) dropwise.

-

Exchange: Stir the reaction mixture at low temperature for a short period (e.g., 15-60 minutes).

-

Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, ketone, CO₂, or alkyl halide) and allow the reaction to slowly warm to room temperature.

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride and extract the product. The crude product is then purified.

Experimental Protocol: General Procedure for Grignard Reagent Formation

-

Reaction Setup: In a flame-dried flask under an inert atmosphere, place magnesium turnings (1.1-1.5 eq.).

-

Initiation: Add a small crystal of iodine and a solution of this compound (1.0 eq.) in an anhydrous ether solvent (e.g., THF, diethyl ether). The reaction may require gentle heating to initiate.

-

Formation: Once initiated, add the remaining solution of the aryl bromide dropwise to maintain a gentle reflux.

-

Reaction with Electrophile: After the magnesium has been consumed, the Grignard reagent is ready to be used in subsequent reactions with electrophiles. [11]

Reagent Solvent Temperature (°C) Subsequent Electrophile n-BuLi THF -78 Aldehydes, Ketones, CO₂, DMF | Mg | THF/Et₂O | RT to reflux | Aldehydes, Ketones, Esters |

Table 5: Representative Conditions for Metal-Halogen Exchange.

Nucleophilic Aromatic Substitution (SNAr)

While less common for simple aryl bromides, the electron-deficient nature of the pyridine ring in this compound may allow for nucleophilic aromatic substitution (SNAr) of the bromide with strong nucleophiles, particularly at elevated temperatures.

General Reaction Scheme:

References

- 1. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. Heck reaction - Wikipedia [en.wikipedia.org]

- 10. Heck Reaction [organic-chemistry.org]

- 11. web.mnstate.edu [web.mnstate.edu]

The Trifluoromethyl Group's Electronic Influence on the Pyridine Ring: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF₃) group onto a pyridine (B92270) ring is a cornerstone strategy in medicinal chemistry and materials science. This powerful electron-withdrawing substituent dramatically alters the electronic landscape of the parent heterocycle, profoundly impacting its reactivity, basicity, and potential for intermolecular interactions. This technical guide provides an in-depth analysis of the electronic effects of the trifluoromethyl group on the pyridine ring, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts.

Core Electronic Effects: A Tale of Induction and Resonance

The trifluoromethyl group exerts its influence primarily through two fundamental electronic effects: a strong electron-withdrawing inductive effect (-I) and a weaker, yet significant, electron-withdrawing resonance effect (-M or -R). The interplay of these effects is highly dependent on the position of the CF₃ group on the pyridine ring.

-

Inductive Effect (-I): The high electronegativity of the fluorine atoms creates a strong dipole, pulling electron density away from the pyridine ring through the sigma bond framework. This effect is distance-dependent, being most pronounced at the position of substitution and diminishing with distance.

-

Resonance Effect (-M): While less intuitive, the CF₃ group can participate in resonance delocalization. This occurs through hyperconjugation, where the C-F sigma bonds overlap with the pi-system of the pyridine ring, effectively withdrawing electron density. This effect is most prominent when the CF₃ group is at the 2- or 4-position, where it can directly delocalize the ring's pi-electrons.

The following diagram illustrates the interplay of these effects on the electron density of the pyridine ring.

Quantitative Analysis of Electronic Effects

The electronic influence of the trifluoromethyl group can be quantified through various experimental parameters, including Hammett constants and pKa values. These parameters provide a numerical basis for comparing the electron-withdrawing strength of the CF₃ group at different positions on the pyridine ring.

Hammett Substituent Constants (σ)

Hammett constants (σ) are a measure of the electronic effect of a substituent on the reactivity of a benzene (B151609) derivative, and by extension, other aromatic systems like pyridine. A positive σ value indicates an electron-withdrawing group. The Hammett equation, log(k/k₀) = ρσ, relates the rate constant (k) of a reaction for a substituted compound to the rate constant (k₀) of the unsubstituted compound through the reaction constant (ρ).[1]

| Isomer | Hammett Constant (σ) | Reference |

| 2-Trifluoromethylpyridine | σₚ = 0.55 | [2] |

| 3-Trifluoromethylpyridine | σₘ = 0.46 | [2] |

| 4-Trifluoromethylpyridine | σₚ = 0.62 | [2] |

Table 1: Hammett Constants for Trifluoromethylpyridine Isomers.

The data clearly shows that the trifluoromethyl group is strongly electron-withdrawing at all positions. The effect is most pronounced at the 4-position, followed by the 2-position, and is weakest at the 3-position, which aligns with the principles of resonance delocalization.

Acidity Constant (pKa)

The basicity of the pyridine nitrogen is a direct reflection of the electron density at the nitrogen atom. The strong electron-withdrawing nature of the trifluoromethyl group significantly reduces the electron density on the nitrogen, thereby decreasing its ability to accept a proton and lowering its pKa value compared to unsubstituted pyridine (pKa ≈ 5.2).[2]

| Isomer | pKa | Reference |

| 2-Trifluoromethylpyridine | 0.60 (Predicted) | [2] |

| 3-Trifluoromethylpyridine | 2.84 | [2] |

| 4-Trifluoromethylpyridine | 3.48 | [2] |

Table 2: pKa Values of Trifluoromethylpyridine Isomers.

The decrease in basicity is most dramatic for the 2-substituted isomer due to the proximity of the CF₃ group to the nitrogen atom, maximizing the inductive effect.

Spectroscopic Evidence: NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of nuclei within a molecule. The chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei in trifluoromethylpyridines provide direct evidence of the electron-withdrawing effects of the CF₃ group.

¹⁹F NMR Spectroscopy

The ¹⁹F nucleus is highly sensitive to its electronic environment, making ¹⁹F NMR an excellent technique for studying fluorinated compounds.[3] The chemical shift of the CF₃ group is indicative of the electron density on the carbon to which it is attached.

| Isomer | ¹⁹F Chemical Shift (δ, ppm) | Reference |

| 2-Trifluoromethylpyridine | -62.77 | [4] |

| 3-Trifluoromethylpyridine | -64.03 | [4] |

| 4-Trifluoromethylpyridine | -65.12 | [4] |

Table 3: ¹⁹F NMR Chemical Shifts of Trifluoromethylpyridine Isomers (relative to CFCl₃).

¹H and ¹³C NMR Spectroscopy

The electron-withdrawing nature of the CF₃ group leads to a general downfield shift (higher ppm values) of the proton and carbon signals in the pyridine ring compared to the unsubstituted parent compound, indicating a deshielding effect due to reduced electron density.

| Isomer | ¹H Chemical Shifts (δ, ppm) | ¹³C Chemical Shifts (δ, ppm) | Reference |

| 2-Trifluoromethylpyridine | 8.65 (d, H6), 7.85 (t, H4), 7.75 (d, H3), 7.40 (t, H5) | 150.1 (C2), 149.8 (C6), 137.2 (C4), 126.5 (q, C3), 122.5 (q, CF₃) | [4][5] |

| 3-Trifluoromethylpyridine | 8.80 (s, H2), 8.75 (d, H6), 8.00 (d, H4), 7.50 (t, H5) | 153.5 (C2), 147.5 (C6), 136.0 (C4), 131.0 (q, C3), 123.0 (C5), 123.5 (q, CF₃) | [4][5] |

| 4-Trifluoromethylpyridine | 8.80 (d, H2, H6), 7.55 (d, H3, H5) | 150.5 (C2, C6), 140.0 (q, C4), 121.5 (C3, C5), 123.0 (q, CF₃) | [6] |

Table 4: Approximate ¹H and ¹³C NMR Chemical Shifts of Trifluoromethylpyridine Isomers.

Reactivity of Trifluoromethylpyridines

The profound electronic changes induced by the trifluoromethyl group significantly impact the reactivity of the pyridine ring.

Nucleophilic Aromatic Substitution (SNA)